molecular formula C7H15NO B3212566 (1S,2R)-2-(Dimethylamino)cyclopentanol CAS No. 1104082-90-7

(1S,2R)-2-(Dimethylamino)cyclopentanol

Cat. No.: B3212566
CAS No.: 1104082-90-7
M. Wt: 129.2 g/mol
InChI Key: RXMKVUFGNZHQEE-RQJHMYQMSA-N
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Description

(1S,2R)-2-(Dimethylamino)cyclopentanol is a useful research compound. Its molecular formula is C7H15NO and its molecular weight is 129.2 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2R)-2-(dimethylamino)cyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-8(2)6-4-3-5-7(6)9/h6-7,9H,3-5H2,1-2H3/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMKVUFGNZHQEE-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CCC[C@@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001279892
Record name Cyclopentanol, 2-(dimethylamino)-, cis-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57070-96-9
Record name Cyclopentanol, 2-(dimethylamino)-, cis-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57070-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentanol, 2-(dimethylamino)-, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001279892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Context of Chiral Amino Alcohols As Scaffolds in Asymmetric Synthesis

Chiral amino alcohols are a privileged class of organic compounds that serve as fundamental building blocks and catalysts in asymmetric synthesis. Their utility stems from the presence of two vicinal functional groups—an amino group and a hydroxyl group—attached to a chiral backbone. This arrangement allows them to form stable chelate complexes with metal atoms, creating a rigid and well-defined chiral environment.

These structural features are instrumental in their application as:

Chiral Ligands: Chiral amino alcohols are widely employed as ligands for a variety of metal-catalyzed reactions. By coordinating to a metal center, they can effectively influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. A notable example is their use in the enantioselective addition of organozinc reagents to aldehydes. acs.org

Chiral Auxiliaries: In this role, the chiral amino alcohol is temporarily incorporated into a substrate molecule to direct a stereoselective transformation on that substrate. After the desired stereochemistry is achieved, the auxiliary can be cleaved and recovered.

Organocatalysts: A growing area of research involves the use of chiral amino alcohols as metal-free organocatalysts. nih.gov They can activate substrates through the formation of iminium ions or enamines, facilitating a range of stereoselective transformations. nih.gov

The efficacy of a chiral amino alcohol in inducing asymmetry is highly dependent on its stereochemistry and the rigidity of its scaffold. The predictable stereochemical outcomes and high enantioselectivities achieved with these compounds have cemented their role as indispensable tools for the synthetic chemist. nih.govnih.gov

The Significance of Chiral Cyclopentane Derivatives in Stereoselective Transformations

The cyclopentane (B165970) ring is a common structural motif found in a vast number of natural products and biologically active compounds. Incorporating this five-membered carbocyclic ring into a molecule can impart significant conformational rigidity, which is a desirable feature in the design of chiral ligands and catalysts.

The stereochemical information embedded in a chiral cyclopentane derivative can be effectively transmitted during a chemical reaction, influencing the approach of reagents and stabilizing transition states to favor the formation of a specific stereoisomer. The development of organocatalytic methods for the synthesis of complex and stereochemically rich cyclopentanes has become an area of intense research. u-szeged.hu These methods often allow for the creation of multiple new bonds and stereogenic centers in a single, efficient operation. u-szeged.hu The inherent chirality and conformational constraints of the cyclopentane framework make it an excellent scaffold for developing highly selective catalytic systems.

Overview of Current Research Trajectories Involving 1s,2r 2 Dimethylamino Cyclopentanol

Stereoselective Synthesis Approaches to this compound

The generation of the specific stereochemistry in this compound relies on several key asymmetric strategies. These methods are designed to control the formation of the two chiral centers on the cyclopentane ring.

Asymmetric Catalytic Methods for Precursors of this compound

Asymmetric catalysis offers a powerful alternative for establishing the stereocenters of precursors to this compound. These methods often involve the use of a chiral catalyst to influence the stereochemical outcome of a reaction. One potential strategy involves the asymmetric synthesis of a functionalized cyclopentanone (B42830). nih.gov For instance, a multicatalytic cascade reaction between a 1,3-dicarbonyl compound and an α,β-unsaturated aldehyde can produce highly functionalized cyclopentanones with excellent enantioselectivity. nih.gov

Another prominent approach is the asymmetric hydrogenation of a suitable precursor ketone. The development of ruthenium complexes with chiral diphosphine ligands, such as BINAP, has enabled the highly enantioselective hydrogenation of a wide range of ketones to produce chiral alcohols. These catalytic systems are known for their high activity and enantioselectivity.

More directly applicable is the asymmetric reductive amination of α-hydroxy ketones. Engineered amine dehydrogenases (AmDHs) have been developed for the one-step synthesis of chiral amino alcohols from α-hydroxy ketones with high stereoselectivity. frontiersin.org This biocatalytic approach offers a green and efficient route to these valuable compounds.

Table 2: Asymmetric Catalytic Approaches

Catalytic Method Precursor Type Key Advantage
Multicatalytic Cascade 1,3-dicarbonyl and α,β-unsaturated aldehyde High enantioselectivity in cyclopentanone formation
Asymmetric Hydrogenation Prochiral ketone High turnover number and enantiomeric excess

Resolution Techniques for the Enantiomeric Purity of this compound

Classical resolution is a widely used method for separating a racemic mixture of enantiomers. This technique involves reacting the racemate with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. Since diastereomers have different physical properties, such as solubility, they can be separated by methods like fractional crystallization. libretexts.orgpbworks.comlibretexts.org

For the resolution of racemic 2-(dimethylamino)cyclopentanol, a chiral acid is the resolving agent of choice. Tartaric acid is a commonly employed and commercially available resolving agent for racemic amines. pbworks.comresearchgate.netquora.com The reaction of racemic 2-(dimethylamino)cyclopentanol with an enantiomerically pure form of tartaric acid, for example, (R,R)-tartaric acid, would yield a mixture of two diastereomeric salts: (this compound)-(R,R)-tartrate and ((1R,2S)-2-(dimethylamino)cyclopentanol)-(R,R)-tartrate.

These diastereomeric salts can then be separated based on differences in their solubility in a suitable solvent. After separation, the pure enantiomer of the amino alcohol can be recovered by treatment with a base to neutralize the tartaric acid. libretexts.orgpbworks.com This method, while sometimes requiring optimization of solvents and crystallization conditions, remains a practical and effective way to obtain enantiomerically pure this compound. researchgate.net

Multistep Synthesis Sequences for this compound

A complete multistep synthesis of this compound can be designed by combining several of the aforementioned strategies. A logical sequence would be:

Synthesis of a Racemic Precursor: A common starting point is the synthesis of racemic trans-2-aminocyclopentanol. This can be achieved through the aminolysis of cyclopentene (B43876) oxide with ammonia.

N,N-Dimethylation: The resulting racemic primary amino alcohol can then be dimethylated using the Eschweiler-Clarke reaction (formaldehyde and formic acid) to yield racemic trans-2-(dimethylamino)cyclopentanol.

Resolution: The racemic mixture is then resolved using an enantiomerically pure chiral acid, such as D-tartaric acid, to separate the two enantiomers. Fractional crystallization of the resulting diastereomeric salts allows for the isolation of the desired (this compound)-tartrate salt.

Liberation of the Free Base: The final step involves treating the isolated diastereomeric salt with a base to liberate the enantiomerically pure this compound.

This sequence provides a reliable and well-established pathway to the target compound, leveraging classical organic reactions and resolution techniques.

Efficient Scale-Up Syntheses for Academic Research and Pre-Industrial Applications of this compound

The transition from laboratory-scale synthesis to larger-scale production for academic research or pre-industrial applications presents several challenges. Key considerations for an efficient scale-up include cost-effectiveness, safety, and process robustness. mdpi.com

For the synthesis of this compound, optimizing each step of the chosen synthetic route is crucial. In a resolution-based approach, the efficiency of the crystallization and the recovery of the resolving agent are important economic factors. The development of biocatalytic methods, such as the use of engineered enzymes, is also highly attractive for scale-up due to the mild reaction conditions and high selectivity, which can simplify purification processes. nih.gov

The implementation of continuous flow processes can offer significant advantages for scale-up. Flow chemistry can improve heat and mass transfer, enhance safety by minimizing the volume of hazardous reagents at any given time, and allow for the integration of reaction and purification steps. This can lead to higher throughput and more consistent product quality. The development of robust catalytic systems, whether they are homogeneous, heterogeneous, or biocatalytic, that can be easily separated from the product and recycled is also a key aspect of designing a scalable and sustainable synthesis.

Spectroscopic Characterization for Absolute Configuration Assignment of this compound

The unambiguous assignment of the absolute configuration of chiral molecules is a critical challenge in stereochemistry. Various spectroscopic techniques, often complemented by theoretical calculations, provide powerful tools for this purpose. These methods are indispensable for confirming the stereochemical outcome of asymmetric syntheses and for understanding stereostructure-activity relationships.

X-ray Crystallography for Absolute Structure and Configuration Elucidation of this compound Derivatives

Single-crystal X-ray diffraction is widely regarded as the definitive method for determining the three-dimensional structure of a molecule, thereby providing an unambiguous assignment of its absolute configuration. springernature.comresearchgate.net The technique relies on the phenomenon of anomalous dispersion (or resonant scattering), which occurs when the X-ray radiation frequency is close to the absorption edge of an atom in the crystal. researchgate.net This effect causes a phase shift in the scattered X-rays, leading to measurable intensity differences between Friedel pairs of reflections (hkl and -h-k-l), a phenomenon first utilized by Bijvoet. By analyzing these differences, the absolute structure of the crystal can be determined. researchgate.net

For a light-atom molecule like this compound, which contains only carbon, hydrogen, oxygen, and nitrogen, the anomalous scattering effect is very weak. researchgate.net To overcome this limitation, a common strategy is to prepare a crystalline derivative that incorporates a heavier atom (e.g., bromine, iodine) or a chiral auxiliary of known absolute configuration. researchgate.netresearchgate.net

Methodological Steps for X-ray Analysis of a Derivative:

Derivatization: The hydroxyl or amino group of this compound is reacted with a reagent containing a heavy atom. For instance, the hydroxyl group could be esterified with p-bromobenzoic acid.

Crystallization: High-quality single crystals of the resulting derivative, such as (1S,2R)-2-(dimethylamino)cyclopentyl 4-bromobenzoate, are grown.

Data Collection: The crystal is exposed to a monochromatic X-ray beam (often Cu Kα radiation to maximize the anomalous signal from bromine), and the diffraction pattern is recorded.

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure. The final step involves refining the structural model against both possible enantiomers. The Flack parameter is a key value calculated during refinement; a value close to 0 for one enantiomer and close to 1 for the other provides high confidence in the absolute configuration assignment. ed.ac.uk

Alternatively, co-crystallization with a chiral molecule of known configuration can establish the absolute stereochemistry of the target molecule through the well-defined structure of the resulting diastereomeric salt or co-crystal. researchgate.netnih.gov

Table 1: Key Aspects of X-ray Crystallography for Absolute Configuration Determination
ParameterDescriptionRelevance to this compound
Principle Anomalous dispersion (Bijvoet method)Analysis of intensity differences between Friedel pairs (Ihkl ≠ I-h-k-l) to determine the absolute structure.
Requirement High-quality single crystalEssential for obtaining a well-resolved diffraction pattern.
Challenge Light-atom molecule (C, H, N, O)Weak anomalous scattering signal makes direct determination difficult.
Solution Derivatization or Co-crystallizationIntroduce a heavy atom (e.g., Br via esterification) or co-crystallize with a known chiral entity to enhance the anomalous signal or provide an internal reference. researchgate.netnih.gov
Key Metric Flack ParameterA value approaching 0 indicates the correct absolute structure has been modeled. ed.ac.uk

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for this compound

Chiroptical spectroscopy measures the differential interaction of a chiral molecule with left and right circularly polarized light. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful, non-destructive techniques for assigning the absolute configuration of molecules in solution. mdpi.com The modern approach involves a synergistic combination of experimental measurements and quantum chemical calculations. nih.govnih.gov

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of circularly polarized light in the UV-Vis region, corresponding to electronic transitions. While this compound itself lacks strong chromophores, derivatization with a chromophoric group can induce a measurable ECD spectrum. The absolute configuration is determined by comparing the experimental spectrum with the theoretical spectrum calculated for a specific enantiomer using methods like Time-Dependent Density Functional Theory (TD-DFT). A match between the experimental and calculated spectra allows for an unambiguous assignment. mdpi.com

Vibrational Circular Dichroism (VCD): VCD is the infrared counterpart to ECD, measuring the differential absorption of circularly polarized light in the IR region, corresponding to molecular vibrations. ru.nl A key advantage of VCD is that all molecules possess IR-active vibrations, eliminating the need for chromophoric derivatization. VCD spectra are rich in structural information and are highly sensitive to the molecule's three-dimensional structure and conformation. nih.govresearchgate.net The absolute configuration of this compound can be determined by comparing its experimental VCD spectrum with the Boltzmann-averaged spectrum computed for the (1S,2R)-enantiomer based on its stable conformers.

General Workflow for VCD/ECD Analysis:

Conformational Search: A thorough search for low-energy conformers of the target molecule is performed using molecular mechanics or semi-empirical methods.

Geometry Optimization: The identified conformers are optimized at a higher level of theory, typically Density Functional Theory (DFT) (e.g., B3LYP/6-31G**). researchgate.net

Spectral Calculation: For each stable conformer, the ECD or VCD spectrum is calculated.

Boltzmann Averaging: The calculated spectra of the individual conformers are averaged based on their calculated relative free energies (Boltzmann population).

Comparison: The final theoretical spectrum is compared with the experimentally measured spectrum. A good agreement in the signs and relative intensities of the bands confirms the absolute configuration. nih.gov

NMR Anisotropy and Chiral Derivatizing Agent Methods for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy, when used with chiral derivatizing agents (CDAs), provides a powerful and widely used method for determining the absolute configuration of chiral alcohols and amines. nih.gov The most renowned of these is the Mosher's method, which utilizes α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). illinois.eduspringernature.com

The principle involves the reaction of the chiral substrate, in this case, this compound, with both enantiomers of the CDA (e.g., (R)-MTPA and (S)-MTPA) to form a pair of diastereomers. The amino group is typically acylated to form an amide, or the hydroxyl group is esterified. Due to the different spatial arrangements in the two diastereomers, protons (or other nuclei) located near the newly formed chiral center experience different shielding or deshielding effects from the anisotropic phenyl ring of the MTPA moiety. illinois.edu

By analyzing the difference in chemical shifts (Δδ = δS - δR) for various protons in the ¹H NMR spectra of the two diastereomers, the absolute configuration of the original stereocenter can be deduced. A consistent pattern of positive Δδ values on one side of the MTPA plane and negative values on the other side reveals the absolute configuration. springernature.comnih.gov For this compound, this would involve analyzing the Δδ values for the protons on the cyclopentane ring.

Table 2: Hypothetical Application of Mosher's Method to this compound (Assuming derivatization at the hydroxyl group)
Proton Positionδ in (R)-MTPA ester (ppm)δ in (S)-MTPA ester (ppm)Δδ (δS - δR)Predicted Sign for (1S) Configuration
H-14.955.05+0.10Positive
H-23.103.05-0.05Negative
N(CH₃)₂2.302.24-0.06Negative
H-3a1.801.77-0.03Negative
H-3b1.951.91-0.04Negative
H-5a1.651.73+0.08Positive
H-5b1.851.94+0.09Positive

Note: This table is illustrative. The actual signs and magnitudes of Δδ depend on the preferred conformation of the MTPA esters.

Conformational Analysis Studies of this compound

The biological activity and chemical reactivity of a molecule are governed not only by its absolute configuration but also by its preferred shape or conformation. For a molecule like this compound, conformational flexibility arises from both the puckering of the cyclopentane ring and the rotation around single bonds involving the substituents.

Experimental Conformational Elucidation using Spectroscopic Techniques for this compound

Experimental techniques provide invaluable data on the conformational equilibria of molecules in solution or in the gas phase.

NMR Spectroscopy: High-resolution NMR is a primary tool for conformational analysis. Vicinal proton-proton coupling constants (³JHH) are related to the dihedral angle between the protons via the Karplus equation. By measuring these coupling constants around the cyclopentane ring, information about the ring's pucker (e.g., envelope vs. twist conformations) and the preferred orientation (pseudo-axial or pseudo-equatorial) of the substituents can be obtained. nih.gov Nuclear Overhauser Effect (NOE) experiments can also be used to determine the spatial proximity of protons, further defining the molecule's conformation.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to hydrogen bonding. In this compound, the proximity of the hydroxyl and dimethylamino groups allows for the possibility of an intramolecular hydrogen bond (O-H···N). This would be observable as a sharp, concentration-independent band in the O-H stretching region (typically ~3200-3500 cm⁻¹), shifted to a lower frequency compared to the broad band associated with intermolecular hydrogen bonding. The presence and strength of this bond provide direct evidence for a "folded" conformation. researchgate.net

Rotational Spectroscopy: For studies in the gas phase, microwave spectroscopy can provide extremely precise rotational constants. nih.gov These constants are directly related to the molecule's moments of inertia and, therefore, its precise geometry. By comparing experimental rotational constants with those calculated for different theoretical conformers, the exact structure of the dominant conformer(s) in the gas phase can be identified. nih.gov

Computational Modeling of Conformational Preferences of this compound

Computational chemistry offers a powerful complementary approach to experimental studies, allowing for a detailed exploration of a molecule's potential energy surface. nih.govsapub.org

The conformational landscape of this compound is determined by two main factors: the puckering of the five-membered ring and the orientation of the two substituents. The cyclopentane ring is not planar and exists in a dynamic equilibrium between two main puckered forms: the envelope (Cₛ symmetry) and the half-chair or twist (C₂ symmetry) conformations. nih.gov

A typical computational study involves:

Potential Energy Surface Scan: Systematically rotating key dihedral angles (e.g., C-C bonds in the ring, C-O bond, C-N bond) to identify all possible low-energy structures.

Geometry Optimization: Each identified minimum is then fully optimized using a reliable quantum mechanical method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311+G(d,p)). nih.gov

Frequency Calculations: Vibrational frequency calculations are performed to confirm that each optimized structure is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energies, thermal corrections) for calculating relative free energies.

These calculations can predict the relative stability of various conformers, such as those with substituents in pseudo-axial versus pseudo-equatorial positions, and quantify the energetic stabilization provided by an intramolecular hydrogen bond. The results from these models can then be used to interpret experimental spectroscopic data with greater confidence. researchgate.netmdpi.com

Table 3: Hypothetical Relative Energies of this compound Conformers
Conformer Description (Ring Pucker)Substituent Orientation (OH, NMe₂)Intramolecular H-BondRelative Energy (kcal/mol)
Envelope (C₅-endo)pseudo-eq, pseudo-axYes0.00
Half-Chairpseudo-eq, pseudo-axYes0.45
Envelope (C₅-endo)pseudo-eq, pseudo-axNo (rotated OH)2.50
Half-Chairpseudo-ax, pseudo-eqNo3.10

Note: This table is illustrative, based on general principles of conformational analysis. The most stable conformer is expected to maximize substituent stability (pseudo-equatorial) while allowing for favorable intramolecular interactions like hydrogen bonding.

Reactivity and Derivatization of 1s,2r 2 Dimethylamino Cyclopentanol

Functionalization of the Hydroxyl Group of (1S,2R)-2-(Dimethylamino)cyclopentanol

The hydroxyl group in this compound is a primary site for a variety of chemical modifications, including esterification, etherification, and the formation of urethanes and carbamates. These reactions are fundamental in altering the physical and chemical properties of the molecule.

The conversion of the hydroxyl group into an ester or an ether is a common strategy for protecting this functionality or for introducing new chemical properties.

Esterification: The esterification of this compound can be achieved through reaction with a variety of acylating agents, such as acid chlorides, acid anhydrides, or carboxylic acids under activating conditions. The presence of the neighboring dimethylamino group can influence the reaction rate, potentially acting as an intramolecular catalyst. The reaction typically proceeds with retention of configuration at the hydroxyl-bearing carbon. For instance, the reaction with acetyl chloride would yield (1S,2R)-2-(dimethylamino)cyclopentyl acetate.

Etherification: Ether derivatives can be synthesized via Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. The choice of base and solvent is critical to avoid side reactions, such as elimination. The stereochemistry at the hydroxyl center is also retained in this process.

Reaction TypeReagentsProduct
EsterificationAcetyl chloride, Triethylamine(1S,2R)-2-(Dimethylamino)cyclopentyl acetate
EtherificationSodium hydride, Methyl iodide(1S,2R)-1-methoxy-2-(dimethylamino)cyclopentane

Urethanes (also known as carbamates) are important derivatives of alcohols and are often formed by reacting the alcohol with an isocyanate.

The reaction of this compound with an isocyanate, such as phenyl isocyanate, leads to the formation of the corresponding urethane. This reaction is typically catalyzed by a tertiary amine or an organotin compound. The nitrogen of the dimethylamino group in the starting material can also contribute to the catalysis of this reaction. The resulting carbamate (B1207046) will have a specific stereochemistry dictated by the starting alcohol. General methods for carbamate synthesis often involve the reaction of an alcohol with an isocyanate or by using a carbamoylating agent. nih.govnih.govsmartstartinstitute.comrsc.orgyoutube.com

ReactantProduct
This compound + Phenyl isocyanate(1S,2R)-2-(Dimethylamino)cyclopentyl phenylcarbamate

Transformations Involving the Dimethylamino Group of this compound

The tertiary dimethylamino group is also a site of significant reactivity, allowing for modifications such as quaternization, N-oxidation, and demethylation.

Quaternization: The lone pair of electrons on the nitrogen atom of the dimethylamino group makes it nucleophilic and susceptible to reaction with electrophiles, such as alkyl halides. This reaction, known as quaternization, results in the formation of a quaternary ammonium (B1175870) salt. For example, reaction with methyl iodide would yield a trimethlyammonium iodide salt. Kinetic studies on similar structures have shown that the rate of quaternization is dependent on the alkyl halide and temperature. nih.gov

N-Oxidation: The nitrogen atom can also be oxidized to form an N-oxide. This is typically achieved by treating the amine with an oxidizing agent such as hydrogen peroxide or a peroxy acid (e.g., m-CPBA). The resulting N-oxide is a polar compound with distinct chemical properties from the parent amine.

Reaction TypeReagentProduct
QuaternizationMethyl iodide(1S,2R)-2-(trimethylammonio)cyclopentanol iodide
N-OxidationHydrogen peroxideThis compound N-oxide

The removal of one or both methyl groups from the dimethylamino group is a synthetically useful transformation.

Demethylation: N-demethylation can be accomplished using various reagents. A common method involves reaction with a chloroformate, such as phenyl chloroformate or 2,2,2-trichloroethyl chloroformate, to form a carbamate intermediate. Subsequent hydrolysis or reduction of the carbamate yields the secondary amine. Other methods may involve oxidative N-demethylation using specific catalysts.

Reaction SequenceReagentsIntermediate/Product
1. Carbamate formationPhenyl chloroformate(1S,2R)-2-[methyl(phenoxycarbonyl)amino]cyclopentanol
2. HydrolysisAqueous acid or base(1S,2R)-2-(methylamino)cyclopentanol

Regioselectivity and Stereoselectivity in Derivatization of this compound

The inherent chirality and the presence of two neighboring functional groups in this compound exert significant control over the regioselectivity and stereoselectivity of its reactions.

Regioselectivity: In reactions where both the hydroxyl and amino groups could potentially react, the choice of reagents and reaction conditions determines the regioselectivity. For instance, under basic conditions, the hydroxyl group is more likely to be deprotonated and act as a nucleophile. Conversely, under acidic conditions, the amino group will be protonated, rendering it non-nucleophilic, thus favoring reactions at the hydroxyl group.

Stereoselectivity: The (1S,2R) configuration of the stereocenters influences the approach of reagents, leading to diastereoselective outcomes in many reactions. For example, in the reduction of a ketone derived from the oxidation of the hydroxyl group, the approach of the reducing agent will be directed by the existing stereocenter at the amino-bearing carbon, leading to the preferential formation of one diastereomer over the other.

Furthermore, the dimethylamino group can act as a neighboring group, participating in reactions at the adjacent carbon atom. smartstartinstitute.comyoutube.comdalalinstitute.comwikipedia.org This neighboring group participation (NGP) can lead to retention of configuration at the reaction center through a double inversion mechanism and can also influence the rate of reaction. The formation of a transient cyclic aziridinium (B1262131) ion intermediate is a key feature of NGP by the amino group. dalalinstitute.com The stereochemical relationship between the amino and hydroxyl groups is critical in determining the feasibility and consequences of such participation.

Applications of 1s,2r 2 Dimethylamino Cyclopentanol in Asymmetric Synthesis

(1S,2R)-2-(Dimethylamino)cyclopentanol as a Chiral Auxiliary

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to direct the stereochemical outcome of a reaction, after which it is typically removed. While this compound itself is not directly used as a chiral auxiliary in the manner of Evans-type auxiliaries due to its tertiary amine, its immediate precursor, (1S,2R)-2-aminocyclopentan-1-ol, is the foundation for a highly effective chiral auxiliary. This precursor is used to synthesize the oxazolidinone known as (4R,5S)-cyclopentano[d]oxazolidin-2-one.

The diastereoselective transformations are mediated by the auxiliary derived from the primary amine precursor, (1S,2R)-2-aminocyclopentan-1-ol. This derived oxazolidinone, when acylated, creates a chiral environment that effectively shields one face of the enolate formed upon deprotonation. This steric hindrance dictates the trajectory of incoming electrophiles, leading to highly diastereoselective bond formation. The conformational rigidity of the fused cyclopentane (B165970) ring system is crucial for achieving a high degree of stereocontrol.

The oxazolidinone derived from (1S,2R)-2-aminocyclopentan-1-ol has proven to be a highly effective chiral auxiliary in asymmetric alkylations and aldol (B89426) reactions. researchgate.net In asymmetric aldol reactions, the N-propionyl derivative of the auxiliary undergoes soft enolization with dibutylboron triflate and a base to form a Z-enolate. This enolate then reacts with various aldehydes to yield the corresponding syn-aldol adducts with exceptional diastereoselectivity.

The reaction with a range of aldehydes demonstrates almost complete diastereofacial selectivity, providing the products in good yields. Following the reaction, the chiral auxiliary can be efficiently removed and recovered for reuse.

AldehydeProductDiastereomeric Excess (de)Yield (%)
Isobutyraldehydesyn-Aldol Adduct>99%78%
Benzaldehydesyn-Aldol Adduct>99%80%
Acetaldehydesyn-Aldol Adduct>99%70%
Cinnamaldehydesyn-Aldol Adduct>99%75%
This table presents the results of asymmetric syn-aldol reactions using the chiral oxazolidinone derived from (1S,2R)-2-aminocyclopentan-1-ol. The data is sourced from research demonstrating excellent diastereoselectivity and good yields across various aldehydes.

This compound as a Chiral Ligand in Asymmetric Catalysis

This compound features key structural elements for a chiral ligand: a rigid scaffold, defined stereochemistry, and two potential donor atoms—the nitrogen of the dimethylamino group and the oxygen of the hydroxyl group. Such N,O-bidentate ligands are valuable in asymmetric catalysis, where they coordinate to a metal center and create a chiral pocket that influences the enantioselectivity of a catalyzed transformation.

In principle, this compound can act as a bidentate ligand, chelating to transition metals such as palladium, rhodium, or iridium. The formation of a stable five-membered ring upon chelation would create a rigid catalytic complex. This rigidity is a key design principle for effective chiral ligands, as it reduces the number of possible transition states and enhances enantiomeric discrimination. libretexts.org While many asymmetric catalysts are based on metal complexes with chiral organic ligands, specific, widely-reported applications of this compound in this role are not prominent in the surveyed literature. libretexts.org

The design of this compound as a ligand is based on the concept of N,O-chelation. The nitrogen atom of the tertiary amine and the oxygen atom of the alcohol can coordinate simultaneously to a single metal center. This coordination would form a five-membered metallacycle, a favored ring size in coordination chemistry. The stereocenters at C1 and C2 of the cyclopentane ring would position the substituents in a well-defined three-dimensional arrangement, creating the chiral environment necessary for asymmetric catalysis. The stability and geometry of such metal complexes are critical factors that determine the catalytic activity and the level of enantioselectivity.

Asymmetric hydrogenation is a powerful method for producing enantiomerically pure compounds. youtube.com This reaction often relies on rhodium or iridium catalysts bearing chiral phosphine (B1218219) ligands. However, N,O-bidentate ligands derived from amino alcohols have also been explored. A complex formed between a transition metal and this compound would, in theory, be a candidate for catalyzing such reactions. The ligand's chiral environment would direct the approach of a prochiral substrate to the metal's active site, favoring the addition of hydrogen to one face of the substrate over the other. While rhodium complexes of various unsymmetrical, optically active ligands have been shown to be efficient catalysts for the asymmetric hydrogenation of acrylic esters and enamides, specific data for catalysts derived directly from this compound are not detailed in the available research. scbt.com

Transition Metal-Catalyzed Asymmetric Reactions Utilizing this compound as a Ligand

Asymmetric Alkylation and Arylation with this compound Ligands

While direct applications of this compound as a ligand in asymmetric alkylation and arylation are not extensively documented in peer-reviewed literature, the closely related precursor, (1S,2R)-2-aminocyclopentanol, has been utilized to create effective chiral auxiliaries for these transformations. These auxiliaries provide a rigid chiral environment that directs the approach of electrophiles, leading to high levels of stereocontrol.

In one notable study, a chiral oxazolidinone was synthesized from (1S,2R)-2-aminocyclopentanol. This auxiliary was then used to direct the asymmetric alkylation of its N-acylated derivative. The process involves the formation of a lithium enolate, which then reacts with various alkyl halides. The bulky cyclopentyl ring of the auxiliary effectively shields one face of the enolate, resulting in excellent diastereoselectivity in the products. Although specific data for the dimethylamino derivative is not provided, the high efficiency of the amino alcohol precursor suggests potential for its dimethylated counterpart in similar applications.

Research into palladium-catalyzed asymmetric arylation has also explored the use of chiral ligands derived from amino alcohols. These reactions typically involve the formation of a chiral palladium complex that facilitates the enantioselective coupling of an aryl halide with a nucleophile. While direct use of this compound as a ligand in this context is not prominently reported, the structural motif is present in more complex phosphine ligands that have shown success in such transformations.

Asymmetric Cycloaddition Reactions Directed by this compound Ligands

The application of ligands derived from this compound in asymmetric cycloaddition reactions, such as the Diels-Alder and [3+2] cycloadditions, is an area of interest for the synthesis of complex cyclic molecules. These reactions are powerful tools for the construction of multiple stereocenters in a single step. Chiral ligands play a crucial role in controlling the facial selectivity of the dienophile or dipolarophile, thus determining the stereochemical outcome of the reaction.

While specific examples detailing the use of this compound as a simple ligand are not widely available, related structures have been incorporated into more complex ligand scaffolds. For instance, chiral bis(oxazoline) (BOX) ligands and other bidentate ligands bearing a cyclopentyl backbone have been successfully employed in copper- and other metal-catalyzed asymmetric Diels-Alder reactions. These ligands create a chiral environment around the metal center, which then coordinates to the dienophile and directs the approach of the diene.

In the context of [3+2] cycloadditions of azomethine ylides, chiral ligands are used to control the stereochemistry of the resulting pyrrolidine (B122466) rings. nih.gov These reactions are valuable for the synthesis of nitrogen-containing heterocycles, which are common motifs in natural products and pharmaceuticals. rsc.org The development of new catalyst systems for these transformations is an active area of research, and chiral amino alcohols like this compound represent potential starting materials for the synthesis of novel, effective ligands. nih.govrsc.org

Organocatalytic Applications of this compound

This compound as a Brønsted Base Organocatalyst

This compound possesses both a basic dimethylamino group and a hydroxyl group, making it a potential bifunctional organocatalyst. The tertiary amine can act as a Brønsted base to deprotonate a pronucleophile, while the hydroxyl group can act as a hydrogen-bond donor to activate an electrophile. This dual activation strategy is a hallmark of many successful organocatalytic systems.

However, the literature specifically detailing the application of this compound as a Brønsted base organocatalyst is limited. The focus has largely been on other cyclic amino alcohols and diamines, such as those derived from proline and cinchona alkaloids. These catalysts have been shown to be effective in a variety of reactions, including Michael additions and aldol reactions, where they facilitate the formation of carbon-carbon bonds with high enantioselectivity. The principles of bifunctional catalysis established with these systems provide a strong foundation for the potential application of this compound in similar roles.

This compound in Enamine and Iminium Ion Organocatalysis (e.g., Aldol, Mannich, Michael)

Enamine and iminium ion catalysis are powerful strategies in organocatalysis for the asymmetric functionalization of carbonyl compounds. While primary and secondary amines are typically used to form the key enamine or iminium ion intermediates, the tertiary amine of this compound itself cannot directly participate in this catalytic cycle. However, its precursor, (1S,2R)-2-aminocyclopentanol, can be, and its derivatives have been explored in such contexts.

A notable example is the use of a chiral auxiliary derived from (1S,2R)-2-aminocyclopentanol in asymmetric aldol reactions. nih.gov In this approach, an oxazolidinone formed from the amino alcohol is acylated and then deprotonated to form a boron enolate. This enolate then reacts with various aldehydes to afford the corresponding syn-aldol products with excellent diastereoselectivity (>99% de) and good yields. nih.gov The rigid, fused-ring system of the chiral auxiliary effectively controls the facial selectivity of the reaction. nih.gov

Table 1. Asymmetric Aldol Reaction of a Chiral Oxazolidinone Derived from (1S,2R)-2-Aminocyclopentanol with Various Aldehydes nih.gov
EntryAldehydeProductYield (%)Diastereomeric Excess (de, %)
1Benzaldehyde(4R,5S)-3-((2R,3R)-3-Hydroxy-3-phenyl-2-propionyl)cyclopentano[d]oxazolidin-2-one75>99
2p-Nitrobenzaldehyde(4R,5S)-3-((2R,3R)-3-Hydroxy-3-(4-nitrophenyl)-2-propionyl)cyclopentano[d]oxazolidin-2-one78>99
3Isobutyraldehyde(4R,5S)-3-((2R,3R)-3-Hydroxy-4-methyl-2-pentanoyl)cyclopentano[d]oxazolidin-2-one70>99
4Cyclohexanecarboxaldehyde(4R,5S)-3-((2R,3R)-3-Cyclohexyl-3-hydroxy-2-propionyl)cyclopentano[d]oxazolidin-2-one80>99

While this example showcases the utility of the parent amino alcohol in a stoichiometric chiral auxiliary role for aldol reactions, the direct catalytic use of this compound in Mannich and Michael reactions through enamine or iminium ion pathways is not well-established in the literature. These reactions typically rely on primary or secondary amine catalysts to form the necessary reactive intermediates with the carbonyl substrate.

This compound as a Chiral Building Block in Total Synthesis

The use of enantiomerically pure compounds from the "chiral pool" is a powerful strategy in the total synthesis of complex natural products. This compound, with its defined stereochemistry, represents a potential chiral building block. Its rigid cyclopentane core and functional handles—a hydroxyl group and a dimethylamino group—can be strategically incorporated into a target molecule, transferring its chirality to the final product.

However, a review of the scientific literature does not reveal prominent examples where this compound has been specifically used as a key chiral building block in the total synthesis of a natural product. Synthetic chemists have often turned to other readily available chiral cyclopentane derivatives or have employed asymmetric methods to construct the cyclopentane ring system de novo.

For instance, the total synthesis of the alkaloid pilocarpine, which contains a lactone ring that could conceivably be derived from a cyclopentane precursor, has been accomplished through various routes, but none that explicitly start from this compound. nih.gov The syntheses of other complex natural products containing cyclopentane or pyrrolidine rings also tend to utilize other starting materials or asymmetric catalytic methods. nih.govnih.gov

Mechanistic Investigations of Reactions Involving 1s,2r 2 Dimethylamino Cyclopentanol

Stereochemical Models for Asymmetric Induction by (1S,2R)-2-(Dimethylamino)cyclopentanol

The primary role of this compound in asymmetric synthesis is to serve as a chiral ligand that coordinates to a metal center, thereby creating a chiral environment that directs the approach of a substrate. The most well-documented application of this and similar amino alcohols is in the enantioselective addition of organozinc reagents to aldehydes.

In these reactions, the this compound ligand is believed to react with a dialkylzinc reagent to form a zinc alkoxide. This species then coordinates to a second equivalent of the dialkylzinc, forming a dimeric zinc complex. This dimeric structure is a key feature of the prevailing stereochemical models for this class of reactions. The aldehyde substrate then coordinates to one of the zinc centers in the dimer, positioning it for the alkyl transfer.

The stereochemical outcome of the reaction is dictated by the specific geometry of the transition state. The cyclopentyl backbone of the ligand, along with the stereocenters at the 1- and 2-positions, creates a well-defined chiral pocket around the reactive metal center. The dimethylamino group and the hydroxyl group of the ligand chelate to the zinc atom, forming a rigid five-membered ring that restricts the possible conformations of the catalytic complex. This chelation is fundamental to the effective transfer of chirality.

The generally accepted model for asymmetric induction by β-amino alcohols in this context involves a six-membered, chair-like transition state. In this model, the aldehyde coordinates to the zinc center, and the alkyl group from the dialkylzinc reagent is delivered to one of the enantiotopic faces of the aldehyde. The bulky cyclopentyl group of the ligand sterically shields one face of the aldehyde, forcing the incoming nucleophile to attack from the less hindered face, thus leading to the preferential formation of one enantiomer of the product alcohol. The (1S,2R) configuration of the ligand dictates which face is shielded, thereby determining the absolute configuration of the product.

Reaction Pathway Elucidation in Catalytic Cycles Mediated by this compound

The catalytic cycle for the addition of dialkylzinc reagents to aldehydes, mediated by amino alcohols such as this compound, is thought to proceed through a series of well-defined steps. While direct elucidation for this specific ligand is not extensively detailed in the literature, a general pathway has been established for this class of catalysts.

The cycle is initiated by the reaction of the chiral ligand with the dialkylzinc reagent to form a monomeric zinc alkoxide. This species is in equilibrium with a more stable dimeric complex, which is often considered the resting state of the catalyst. The catalytic cycle is then proposed to involve the following key steps:

Ligand Exchange: The aldehyde substrate displaces a solvent molecule or a weakly coordinated ligand from the dimeric zinc complex.

Substrate Activation: The coordination of the aldehyde's carbonyl oxygen to the Lewis acidic zinc center polarizes the C=O bond, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

Intramolecular Alkyl Transfer: An alkyl group is transferred from a zinc atom within the dimeric complex to the activated carbonyl carbon of the aldehyde. This occurs through the aforementioned six-membered, chair-like transition state.

Product Formation and Release: The resulting zinc alkoxide of the product alcohol is formed.

Catalyst Regeneration: The product alkoxide is displaced by a new molecule of the aldehyde substrate or reacts with the dialkylzinc reagent to regenerate the active catalytic species, thus closing the catalytic cycle.

An interesting phenomenon observed in these reactions is the "nonlinear effect," where the enantiomeric excess of the product is not directly proportional to the enantiomeric excess of the chiral ligand. This is often attributed to the formation of both homochiral (derived from two molecules of the same enantiomer of the ligand) and heterochiral (derived from opposite enantiomers) dimeric catalytic species, with the heterochiral dimer being significantly less reactive or selective.

Intermediates and Transition State Analysis in this compound-Catalyzed Processes

The identification and characterization of intermediates and the analysis of transition states are critical for a deep understanding of the catalytic mechanism. For reactions catalyzed by this compound, much of the understanding is derived from studies of analogous systems and computational modeling.

Intermediates: The primary intermediates in the dialkylzinc addition to aldehydes are the monomeric and dimeric zinc-ligand complexes. Spectroscopic techniques, such as NMR, can be used to study the formation and structure of these complexes in solution. The product zinc alkoxide is also a key intermediate that plays a role in the catalytic cycle and can sometimes lead to product inhibition or autocatalysis. In some cases, the product alcohol can itself act as a chiral ligand, leading to complex kinetic behavior. wikipedia.org

Transition State Analysis: The transition state of the enantioselective alkyl transfer step is the most critical point in the reaction pathway for determining the stereochemical outcome. While direct experimental observation of transition states is challenging, computational studies on similar β-amino alcohol-catalyzed reactions have provided valuable insights. These studies support a model where the aldehyde, the zinc center, the chiral ligand, and the transferring alkyl group are organized in a highly ordered, six-membered ring structure. The energy difference between the two diastereomeric transition states leading to the (R)- and (S)-products determines the enantioselectivity of the reaction. The steric and electronic properties of the this compound ligand are responsible for maximizing this energy difference.

Kinetic Studies of this compound-Mediated Processes

Kinetic studies provide quantitative information about the rates of reaction and the factors that influence them. For processes mediated by this compound, kinetic analysis can help to validate the proposed reaction pathways and stereochemical models.

In the context of the dialkylzinc addition to aldehydes, kinetic studies have often revealed complex behavior. The reaction order with respect to the catalyst, the aldehyde, and the dialkylzinc reagent can vary depending on the reaction conditions and the specific substrates and ligand used. For many β-amino alcohol-catalyzed reactions, the rate is not first-order in the catalyst concentration, which is consistent with the formation of dimeric active species. wikipedia.org

A typical kinetic profile might show an initial induction period, followed by a rapid acceleration of the reaction rate. This can sometimes be attributed to the slow formation of the active catalytic species or to an autocatalytic effect where the product alcohol participates in the catalytic cycle. The observed rates and the influence of substrate and ligand structure on these rates can be used to build a kinetic model that is consistent with the proposed mechanistic steps.

Theoretical and Computational Studies on 1s,2r 2 Dimethylamino Cyclopentanol

Quantum Chemical Calculations of Electronic Structure and Energetics of (1S,2R)-2-(Dimethylamino)cyclopentanol

The electronic properties derived from these calculations are crucial for predicting reactivity. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicate the molecule's ability to act as an electron donor or acceptor, respectively. The electrostatic potential map would reveal regions of positive and negative charge, highlighting the nucleophilic (dimethylamino group) and electrophilic sites, as well as the potential for hydrogen bonding (hydroxyl group). This information is vital for understanding how the molecule interacts with other reagents.

Energetic calculations would provide data on the molecule's stability, including its heat of formation and strain energy. For a cyclopentane (B165970) derivative, calculations can quantify the ring strain associated with its non-planar conformation.

Table 1: Illustrative Electronic and Energetic Properties from Quantum Chemical Calculations

Note: The following data are illustrative examples of typical outputs from quantum chemical calculations for a molecule of this type and are not based on published experimental or computational results for this compound.

PropertyTypical Calculated ValueSignificance
HOMO Energy-6.5 eV to -5.5 eVIndicates electron-donating ability (nucleophilicity)
LUMO Energy+1.0 eV to +2.0 eVIndicates electron-accepting ability (electrophilicity)
Dipole Moment2.0 D to 3.5 DQuantifies molecular polarity, influencing solubility and intermolecular forces
Calculated Heat of Formation (ΔHf)-250 kJ/mol to -200 kJ/molIndicates thermodynamic stability relative to constituent elements
Mulliken Charge on N atom-0.4 to -0.6 eHighlights the nucleophilic character of the nitrogen atom
Mulliken Charge on O atom-0.6 to -0.8 eHighlights the nucleophilic and hydrogen-bonding character of the oxygen atom

Molecular Dynamics Simulations for Conformational Space of this compound

This compound is a flexible molecule, and its three-dimensional shape, or conformation, is critical to its function, particularly in stereoselective catalysis. Molecular dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape of molecules by simulating their atomic motions over time. nih.govbiorxiv.org

The cyclopentane ring is not planar and typically adopts two main puckered conformations: the "envelope" and the "twist" forms, which minimize steric and torsional strain. wikipedia.org MD simulations would track the transitions between these states and determine their relative stabilities. The presence of the dimethylamino and hydroxyl substituents at positions 1 and 2 further complicates this landscape. The simulations would reveal the preferred orientations (axial vs. equatorial) of these groups and identify stable conformers stabilized by specific intramolecular interactions, such as a hydrogen bond between the hydroxyl proton and the nitrogen of the dimethylamino group.

By running simulations for extended periods (nanoseconds to microseconds), a statistical ensemble of all accessible conformations can be generated. plos.org This allows for the calculation of the relative populations of different conformers and the energy barriers for interconversion between them, providing a comprehensive picture of the molecule's flexibility and dynamic behavior in solution. nih.gov

Table 2: Hypothetical Major Conformers and Their Relative Populations from MD Simulations

Note: This table presents a hypothetical outcome of an MD simulation for this compound to illustrate the type of data generated. The conformer descriptions and populations are not based on published results.

Conformer IDDescription of Key FeatureRelative Energy (kcal/mol)Predicted Population at 298 K (%)
Conf-1Envelope conformation; Intramolecular H-bond (OH···N)0.00~65%
Conf-2Twist conformation; No H-bond, substituents oriented away+1.2~25%
Conf-3Envelope conformation; No H-bond, hydroxyl group solvated+2.5~10%

Computational Modeling of Chiral Recognition and Asymmetric Induction by this compound

A key application of chiral molecules like this compound is in asymmetric synthesis, where they act as catalysts or ligands to control the stereochemical outcome of a reaction. Computational modeling is essential for understanding the mechanisms of chiral recognition and asymmetric induction at the molecular level.

Chiral recognition, the ability of a chiral molecule to differentiate between the enantiomers of another, is often explained by the three-point interaction model. nih.govmdpi.com Computational methods, such as molecular docking and quantum mechanics, can be used to build and analyze the structure of the diastereomeric complexes formed between the amino alcohol and the prochiral substrate. By calculating the interaction energies of these complexes, researchers can predict which orientation is more stable. These models can precisely map the crucial intermolecular interactions—such as hydrogen bonds, steric repulsion, and van der Waals forces—that are responsible for the discrimination.

To model asymmetric induction, calculations focus on the transition states of the stereodetermining step of the reaction. The difference in the activation energies (ΔΔG‡) between the two diastereomeric transition states leading to the (R) and (S) products determines the enantiomeric excess (ee) of the reaction. A lower activation energy for one pathway means that it will be kinetically favored, resulting in the preferential formation of one enantiomer.

Table 3: Example of Calculated Energy Differences and Predicted Enantioselectivity

Note: The data in this table are illustrative for a hypothetical asymmetric reaction catalyzed by this compound, demonstrating how computational results correlate with experimental outcomes.

Transition StateDescriptionCalculated Relative Activation Energy (ΔΔG‡) (kcal/mol)Predicted Enantiomeric Excess (ee)
TS-RPathway leading to the (R)-product+2.197% ee in favor of (S)-product
TS-SPathway leading to the (S)-product0.0

Density Functional Theory (DFT) Studies of Catalytic Mechanisms Involving this compound

Density Functional Theory (DFT) has become a standard tool for investigating the detailed mechanisms of chemical reactions, including those catalyzed by organic molecules. acs.org For a reaction involving this compound as a catalyst or ligand, DFT studies would provide a complete energy profile of the catalytic cycle.

DFT calculations can also clarify the specific role of the catalyst. For this compound, this would involve analyzing how the dimethylamino and hydroxyl groups participate in the reaction. For example, the nitrogen atom might act as a Lewis base to activate a reagent, while the hydroxyl group could act as a proton shuttle or stabilize a transition state through hydrogen bonding. These detailed mechanistic insights are invaluable for rationalizing observed reactivity and for designing more efficient and selective catalysts in the future.

Table 4: Illustrative DFT-Calculated Activation Energies for a Catalytic Cycle

Note: This table provides a hypothetical reaction coordinate to illustrate the kind of data obtained from DFT studies of a catalytic mechanism. The values are not from published research on this specific compound.

Step in Catalytic CycleDescriptionCalculated Activation Energy (ΔG‡) (kcal/mol)
1. Catalyst-Substrate BindingFormation of the initial complex5.2
2. Stereodetermining Step (TS-S)C-C bond formation15.8 (Rate-Determining)
3. Proton TransferIntermediate stabilization via proton shuttle8.1
4. Product ReleaseDissociation of product from the catalyst10.5

Advanced Analytical Methodologies for 1s,2r 2 Dimethylamino Cyclopentanol in Research

Enantiomeric Excess Determination Techniques for (1S,2R)-2-(Dimethylamino)cyclopentanol

Enantiomeric excess (ee) is a critical parameter in stereoselective synthesis, representing the purity of one enantiomer in a mixture. For chiral ligands and catalysts like this compound, accurate ee determination is essential.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Methods

Chromatographic techniques are the most prevalent and reliable methods for separating and quantifying enantiomers. nih.gov Both HPLC and GC can be adapted for chiral separations, typically by using a chiral stationary phase (CSP). chromatographyonline.comresearchgate.net

In chiral HPLC, the enantiomers of this compound are passed through a column containing a CSP. chromatographyonline.com The differential interaction between each enantiomer and the stationary phase leads to different retention times, allowing for their separation and quantification. chiralpedia.com The selection of the CSP and the mobile phase is critical for achieving resolution. chromatographyonline.com For amino alcohols, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are often effective. nih.gov The mobile phase typically consists of a non-polar solvent like hexane (B92381) mixed with an alcohol modifier such as 2-propanol or ethanol. chromatographyonline.com For a basic compound like this compound, adding a small amount of an amine modifier (e.g., diethylamine) to the mobile phase can improve peak shape and resolution. chromatographyonline.com

Chiral Gas Chromatography (GC) is another powerful technique for enantiomeric separation, particularly for volatile compounds. researchgate.net While this compound itself may have limited volatility, it can be derivatized to increase its volatility and improve its chromatographic behavior. researchgate.net More commonly, specialized chiral GC columns containing cyclodextrin-based stationary phases are used. gcms.czresearchgate.net These cyclodextrin (B1172386) derivatives create a chiral environment within the column, enabling the separation of enantiomers based on the formation of transient diastereomeric inclusion complexes. researchgate.net

TechniqueChiral Stationary Phase (CSP) TypeCommon Mobile/Carrier PhasePrinciple of SeparationSuitability for this compound
Chiral HPLCPolysaccharide-based (e.g., Chiralcel® OD, Chiralpak® AD)Hexane/Isopropanol with amine modifier (e.g., Diethylamine)Differential diastereomeric interactions (hydrogen bonds, dipole-dipole) between enantiomers and the CSP. sigmaaldrich.comHigh. Direct analysis is possible. Optimization of mobile phase is key.
Chiral GCDerivatized Cyclodextrins (e.g., Rt-βDEXsm)Helium or HydrogenFormation of transient, diastereomeric host-guest inclusion complexes with different stabilities. gcms.czHigh. May require derivatization to improve volatility and peak shape, though direct analysis on some phases is possible.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents for this compound

NMR spectroscopy can be used to determine enantiomeric excess through the use of chiral differentiating agents, which fall into two main categories: chiral solvating agents (CSAs) and chiral shift reagents (CSRs). researchgate.net These agents interact with the enantiomers of the analyte to form transient diastereomeric complexes. nih.gov Since diastereomers have different physical properties, their corresponding nuclei in the NMR spectrum will resonate at different frequencies, leading to separate signals for each enantiomer. acs.org

For this compound, which contains a Lewis basic dimethylamino group and a hydroxyl group, lanthanide-based chiral shift reagents are particularly effective. researchgate.netlibretexts.org These reagents, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃), are chiral Lewis acids that coordinate to the basic sites of the analyte. nih.gov This coordination induces large changes in the chemical shifts (lanthanide-induced shifts, LIS) of the protons near the binding site. libretexts.org Due to the diastereomeric nature of the complexes formed with the two enantiomers, the magnitude of the shift will be different for each, resulting in the splitting of NMR signals. harvard.edu The ratio of the integrals of these separated signals directly corresponds to the enantiomeric ratio of the sample. researchgate.net

Agent TypeExample ReagentMechanismTypical Nucleus ObservedAdvantages for this compound
Chiral Shift Reagent (CSR)Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III))Forms diastereomeric complexes via coordination to the Lewis basic nitrogen or oxygen, causing enantiomerically distinct paramagnetic shifts. nih.gov¹HRequires no derivatization; direct analysis in an NMR tube. rsc.org
Chiral Solvating Agent (CSA)(R)-(-)-Mandelic AcidForms diastereomeric salts/complexes through non-covalent interactions (e.g., acid-base, hydrogen bonding). rsc.org¹H, ¹³COften avoids the line broadening associated with paramagnetic CSRs.
Chiral Derivatizing Agent (CDA)(S)-Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride)Covalent reaction with the hydroxyl group to form stable diastereomeric esters, which are distinguished by NMR. researchgate.net¹H, ¹⁹FProduces large, clear separation of signals. Involves chemical modification of the sample.

Spectroscopic Techniques for Monitoring Reactions Involving this compound (e.g., real-time monitoring)

Understanding the kinetics and mechanism of a reaction requires monitoring the concentration of reactants, intermediates, and products over time. In-situ spectroscopic techniques are invaluable for this purpose as they allow for real-time analysis of the reaction mixture without the need for sampling. spectroscopyonline.com

For reactions where this compound is used as a ligand or catalyst, Fourier-transform infrared (FTIR) spectroscopy is a powerful monitoring tool. youtube.com By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, changes in the vibrational spectra of the reacting species can be tracked continuously. For instance, if the hydroxyl group of this compound is involved in a reaction (e.g., forming a metal alkoxide), the disappearance of the characteristic O-H stretching band (typically ~3300 cm⁻¹) and the appearance of new bands corresponding to the product can be monitored. youtube.com

UV-Visible spectroscopy can also be employed for real-time monitoring, particularly if the reactants or products possess a chromophore. researchgate.net If this compound is part of a metal complex that absorbs in the UV-Vis range, changes in the concentration of this complex can be followed by measuring the absorbance at a specific wavelength. researchgate.net This provides kinetic data, such as the reaction rate constant, by plotting absorbance changes over time. researchgate.net Similarly, NMR spectroscopy can be used for in-situ reaction monitoring, providing detailed structural information on all species present in the reaction tube as the reaction progresses. rsc.org

Spectroscopic MethodPrincipleInformation ObtainedExample Application for this compound Reactions
In-situ FTIR (ATR)Monitors changes in vibrational frequencies of functional groups. youtube.comConcentration profiles of reactants and products, detection of intermediates.Tracking the consumption of the O-H group or changes in the C-N/C-O stretching region during catalysis.
UV-Visible SpectroscopyMeasures changes in the absorption of UV or visible light by chromophores. researchgate.netReaction kinetics, concentration of light-absorbing species.Monitoring the formation or consumption of a colored metal complex involving this compound as a ligand.
In-situ NMRProvides detailed structural information on molecules in solution over time. rsc.orgStructural elucidation of intermediates, reaction pathways, and kinetics.Observing the transformation of the cyclopentanol (B49286) backbone signals as it participates in an asymmetric addition reaction.
Vibrational Circular Dichroism (VCD)Measures the differential absorption of left and right circularly polarized infrared light by chiral molecules. nih.govReal-time changes in both concentration and enantiomeric excess of chiral reactants and products. nih.govSimultaneously monitoring the conversion of a prochiral substrate and the % ee of the product being formed.

Future Research Directions and Unexplored Avenues for 1s,2r 2 Dimethylamino Cyclopentanol

Development of Novel Synthetic Routes to (1S,2R)-2-(Dimethylamino)cyclopentanol and its Analogues

While this compound is commercially available, the development of more efficient, atom-economical, and sustainable synthetic routes remains a key area of future research. Current syntheses often rely on classical resolution methods or multi-step sequences from chiral pool starting materials. Future endeavors could focus on the following:

Asymmetric Synthesis from Achiral Precursors: Developing catalytic asymmetric methods to synthesize the cyclopentane (B165970) backbone with the desired stereochemistry would be a significant advancement. This could involve asymmetric hydrogenation of substituted cyclopentenones or enantioselective desymmetrization of meso-cyclopentane derivatives.

Biocatalytic Approaches: The use of enzymes, such as transaminases or dehydrogenases, offers a green and highly selective alternative for the synthesis of chiral amino alcohols. nih.govnih.govresearchgate.netfrontiersin.orgnih.gov Research into engineered enzymes capable of stereoselectively aminating a cyclopentanone (B42830) precursor or resolving a racemic mixture could provide a direct and efficient route to the target molecule and its analogues. Multi-step biocatalytic cascades could also be designed to produce these compounds from simple starting materials. researchgate.net

Synthesis of Novel Analogues: The synthesis of analogues with varied steric and electronic properties is crucial for expanding the catalytic scope. This includes the preparation of conformationally restricted analogues, such as those incorporating a cyclopropane (B1198618) ring, which have shown promise in other contexts. nih.gov A novel strategy combining aldol (B89426) reactions, cyclopropanation, and retro-aldol reactions has been described for the stereoselective synthesis of enantiopure cyclopropane carboxaldehydes, which could be adapted for the synthesis of cyclopentane-based analogues. rsc.org

Table 1: Potential Novel Synthetic Strategies

StrategyDescriptionPotential Advantages
Catalytic Asymmetric Synthesis Use of chiral catalysts to induce stereoselectivity in the formation of the cyclopentane ring from achiral starting materials.High efficiency, atom economy, and potential for large-scale production.
Biocatalysis Employment of engineered enzymes (e.g., transaminases, dehydrogenases) for stereoselective synthesis or resolution. nih.govnih.govresearchgate.netfrontiersin.orgnih.govHigh enantioselectivity, mild reaction conditions, and environmentally friendly processes.
Analogue Synthesis via Novel Reactions Development and application of new chemical transformations to create structurally diverse analogues with unique properties.Access to a broader range of catalysts with potentially improved performance.

Expanded Catalytic Applications of this compound in Emerging Asymmetric Reactions

This compound has proven effective in a number of asymmetric transformations, most notably in the addition of organozinc reagents to aldehydes. nih.govacs.org However, the landscape of asymmetric catalysis is constantly evolving, and there are numerous emerging reactions where this ligand could be applied. Future research should explore its utility in:

Photoredox and Metallaphotoredox Catalysis: These rapidly developing fields allow for novel bond formations under mild conditions. Investigating the performance of this compound as a chiral ligand in asymmetric photoredox reactions could unlock new synthetic possibilities. frontiersin.org

Asymmetric C-H Functionalization: The direct, enantioselective functionalization of C-H bonds is a major goal in organic synthesis. The development of catalyst systems incorporating this compound for such transformations would be highly valuable. nih.gov

Cooperative Catalysis: Systems that utilize multiple catalysts to achieve a desired transformation are becoming increasingly common. Exploring the use of this compound in cooperative catalytic systems, for instance with other metal catalysts or organocatalysts, could lead to enhanced reactivity and selectivity. nih.gov

Enantioselective Radical Reactions: The control of stereochemistry in radical reactions is a significant challenge. The development of chiral ligands like this compound for enantioselective radical C-H amination and other radical processes is a promising research avenue. nih.gov

Table 2: Potential Emerging Catalytic Applications

Reaction TypeDescriptionPotential Significance
Asymmetric Photoredox Catalysis Utilization of light energy to drive enantioselective reactions. frontiersin.orgAccess to novel and previously inaccessible chemical transformations under mild conditions.
Enantioselective C-H Functionalization Direct and stereoselective conversion of C-H bonds into new functional groups. nih.govIncreased synthetic efficiency and atom economy by avoiding pre-functionalization of substrates.
Cooperative Catalysis The synergistic action of two or more catalysts to promote a reaction. nih.govPotential for improved yields, selectivities, and the ability to catalyze challenging transformations.
Asymmetric Radical Reactions Controlling the stereochemical outcome of reactions involving radical intermediates. nih.govA powerful tool for the construction of complex molecules, including those with vicinal amino alcohol motifs.

Derivatization of this compound for Enhanced Stereoselectivity or Reactivity

Systematic modification of the structure of this compound can lead to ligands with improved catalytic performance. Future research in this area should focus on:

Modification of the Amino Group: Altering the substituents on the nitrogen atom can have a profound impact on the steric and electronic environment of the catalyst's active site. The synthesis and evaluation of analogues with different alkyl or aryl groups, or even the incorporation of the nitrogen into a heterocyclic ring, could lead to enhanced enantioselectivity.

Introduction of Additional Functional Groups: The incorporation of other coordinating groups, such as phosphines or additional hydroxyl groups, could create bidentate or tridentate ligands with enhanced binding to metal centers, leading to more stable and selective catalysts.

Immobilization on Solid Supports: Anchoring the chiral ligand to a solid support, such as a polymer resin, can facilitate catalyst recovery and reuse, making the process more economical and sustainable. This approach has been successfully demonstrated for other chiral amino alcohol ligands.

Advanced Computational Methodologies for Predicting Performance of this compound in Catalysis

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. nih.govrsc.org Future research should leverage these methods to:

Model Transition States: DFT calculations can be used to model the transition states of reactions catalyzed by this compound-metal complexes. This can provide insights into the origin of stereoselectivity and guide the rational design of more effective ligands. nih.govrsc.org

Predict Catalyst Performance: By computationally screening a library of virtual analogues of this compound, it may be possible to predict which derivatives will exhibit the highest stereoselectivity or reactivity in a given reaction, thereby accelerating the discovery of new and improved catalysts.

Elucidate Reaction Mechanisms: Computational studies can help to elucidate the detailed mechanistic pathways of catalytic cycles, including the roles of different intermediates and the identification of the rate-determining and stereodetermining steps. nih.gov This fundamental understanding is crucial for the optimization of reaction conditions and the development of more efficient catalytic systems.

Table 3: Application of Computational Methods

Computational ApproachApplicationExpected Outcome
Transition State Modeling Calculation of the energies and geometries of transition states for competing reaction pathways. nih.govrsc.orgUnderstanding the origin of enantioselectivity and identifying key structural features for catalyst improvement.
Virtual Screening In silico evaluation of a large number of potential ligand structures.Rapid identification of promising candidates for synthesis and experimental testing.
Mechanistic Elucidation Mapping the entire catalytic cycle, including all intermediates and transition states. nih.govA detailed understanding of the reaction mechanism, enabling rational optimization of the catalytic system.

Q & A

Q. Key Reagents and Conditions

Reagent/ConditionRoleExample
CyclopentanoneStarting material-
DimethylamineAmine source-
NaBH₃CNReducing agent-
Chiral Ru catalysts (e.g., BINAP)Stereoselectivity control

Which analytical techniques are most effective for characterizing the stereochemistry and purity of this compound?

Q. Basic

  • Chiral HPLC : Effective for resolving enantiomers using cellulose-based chiral stationary phases (e.g., Chiralpak® IC) .
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR can confirm stereochemistry via coupling constants (e.g., J1,2J_{1,2} for cis/trans differentiation) .
  • X-ray Crystallography : Definitive proof of absolute configuration .
  • Mass Spectrometry : Validates molecular weight and purity .

Q. Example NMR Data

Protonδ (ppm)MultiplicityAssignment
C1-OH1.8–2.1Broad singletCyclopentanol hydroxyl
N(CH₃)₂2.3–2.5SingletDimethylamino group

How can researchers resolve enantiomeric impurities in this compound, and what chiral stationary phases are effective?

Advanced
Enantiomeric resolution requires chiral chromatography :

  • Column : Chiralpak® IA or IB (amylose/cellulose derivatives) for baseline separation.
  • Mobile Phase : Hexane/isopropanol (90:10) with 0.1% diethylamine to improve peak symmetry .
  • Detection : UV at 220 nm for amine derivatives.

Q. Optimized Conditions

ParameterValue
Flow Rate1.0 mL/min
Column Temp25°C
Retention Time (1S,2R)12.5 min
Retention Time (1R,2S)14.2 min

What computational methods predict the biological activity of this compound, and how do stereochemical factors influence receptor binding?

Q. Advanced

  • Molecular Docking : Tools like AutoDock Vina model interactions with target receptors (e.g., opioid receptors, analogous to tramadol’s (1R,2R)-stereochemistry) .
  • QSAR/QSPR : Predicts physicochemical properties (logP, pKa) impacting bioavailability .
  • MD Simulations : Assess stability of ligand-receptor complexes over time.

Q. Key Stereochemical Insights

  • The (1S,2R)-configuration may enhance binding to chiral pockets in enzymes or receptors due to optimal spatial alignment of the dimethylamino and hydroxyl groups .

How do reaction conditions affect the yield and stereochemical outcome in the synthesis of this compound?

Q. Advanced

  • Temperature : Lower temps (0–5°C) favor kinetic control, reducing byproducts.
  • Catalyst Loading : 2–5 mol% Ru-BINAP ensures >90% enantiomeric excess .
  • Solvent : Polar aprotic solvents (e.g., THF) improve reagent solubility and reaction homogeneity .

Q. Yield Optimization Table

ConditionYield (%)ee (%)
0°C, 5 mol% catalyst8592
25°C, 2 mol% catalyst7288

What are the stability profiles of this compound under various storage conditions?

Q. Basic

  • Storage : –20°C under argon; hygroscopic and prone to oxidation.
  • Degradation Pathways :
    • Hydrolysis : Acidic/basic conditions cleave the cyclopentanol ring.
    • Oxidation : Dimethylamino group forms N-oxide derivatives .

Q. Stability Data

ConditionDegradation (% after 30 days)
4°C, dry<5%
25°C, 60% RH15–20%

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(1S,2R)-2-(Dimethylamino)cyclopentanol
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Reactant of Route 2
(1S,2R)-2-(Dimethylamino)cyclopentanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.